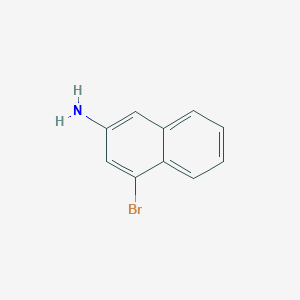

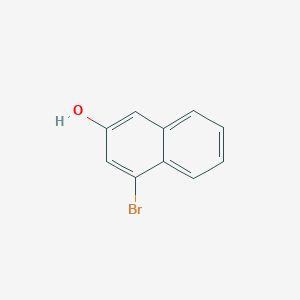

4-Bromonaphthalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromonaphthalen-2-amine, also known as 1-Amino-4-bromonaphthalene, is a chemical compound with the CAS Number: 74924-94-0 . It has a molecular weight of 222.08 and its linear formula is C10H8BrN .

Synthesis Analysis

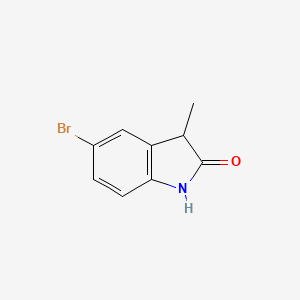

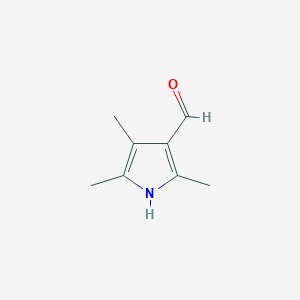

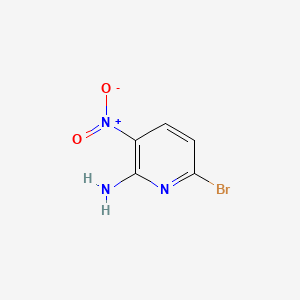

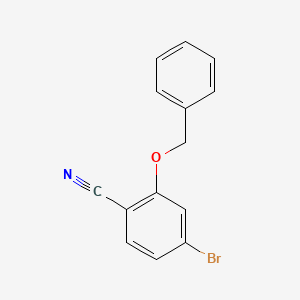

The synthesis of 4-Bromonaphthalen-2-amine involves several steps. One method involves the reaction of 4-bromo-2-nitronaphthalene with tin (II) chloride dihydrate in ethanol under reflux conditions . Another method involves the ATP-dependent condensation of ®-pantoic acid and -alanine .Molecular Structure Analysis

The molecular structure of 4-Bromonaphthalen-2-amine is characterized by a naphthalene ring substituted with a bromine atom and an amine group . The exact structure can be represented by the linear formula C10H8BrN .Chemical Reactions Analysis

4-Bromonaphthalen-2-amine can undergo various chemical reactions due to the presence of the amine group. For instance, it can react with urea and concentrated HCl in DMF, followed by treatment with cold NH4OH .Physical And Chemical Properties Analysis

4-Bromonaphthalen-2-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications

Chemical Properties and Safety

“4-Bromonaphthalen-2-amine” has a CAS Number of 74924-94-0 and a molecular weight of 222.08 . It’s a solid substance that should be stored in a dark, dry place at 2-8°C . It’s important to handle this compound with care as it has a hazard statement of H302, indicating that it’s harmful if swallowed .

Pharmacokinetics

This compound has high GI absorption and is BBB permeant . It’s an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its Log Po/w (iLOGP) is 1.98, indicating its lipophilicity .

Water Solubility

The water solubility of “4-Bromonaphthalen-2-amine” is calculated to be 0.0658 mg/ml or 0.000296 mol/l . This classifies it as soluble .

Phosphorescence and Kinetic Studies

The phosphorescence of bromonaphthalene derivatives, including “4-Bromonaphthalen-2-amine”, has been observed in nitrogen-purged aqueous solutions containing ß-cyclodextrin. This suggests potential applications in the study of phosphorescence and kinetics.

Safety and Hazards

4-Bromonaphthalen-2-amine is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

4-Bromonaphthalen-2-amine has potential applications in the synthesis of pharmaceutically relevant vitamin B5 antimetabolites . Its broad amine scope enables the efficient synthesis of these compounds, which may prove useful in the quest for new antimicrobials that target coenzyme A biosynthesis and utilization .

Relevant Papers Several papers have been published on 4-Bromonaphthalen-2-amine. One paper discusses the synthesis of 4-(4-Bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one . Another paper discusses the ATP-dependent condensation of ®-pantoic acid and -alanine .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic derivatives .

Mode of Action

4-Bromonaphthalen-2-amine is used as a reactant in the synthesis of new organic derivatives of mercury and tellurium . It reacts with Hg(CH3COO)2 and further with TeBr4 to produce new aryaltellurium(IV) tribromide containing the azomethine moiety .

Biochemical Pathways

It is involved in the synthesis of benzoquinoline derivatives via friedländer annulation under metal-free conditions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is bbb permeant . It is also predicted to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

Result of Action

Its derivatives have been shown to have various biological activities .

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

properties

IUPAC Name |

4-bromonaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMHIPLAJNLCLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478933 |

Source

|

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromonaphthalen-2-amine | |

CAS RN |

74924-94-0 |

Source

|

| Record name | 4-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)